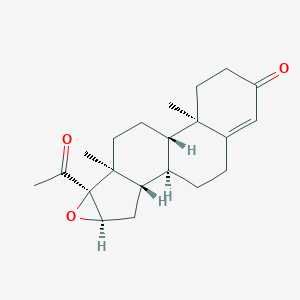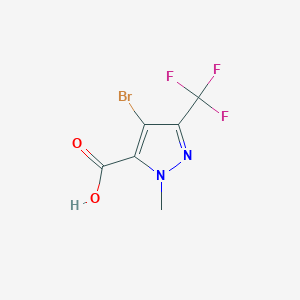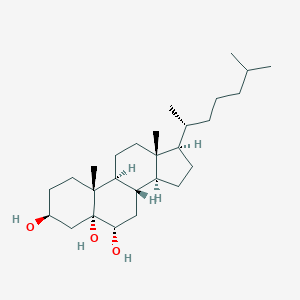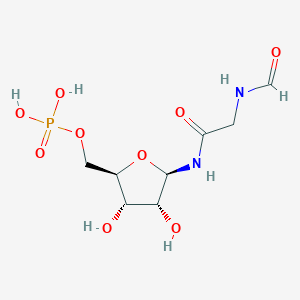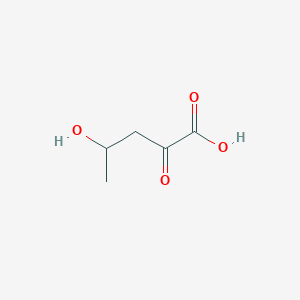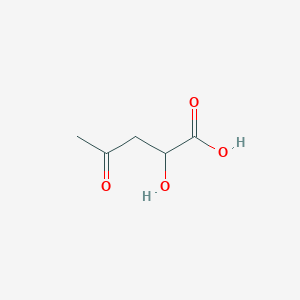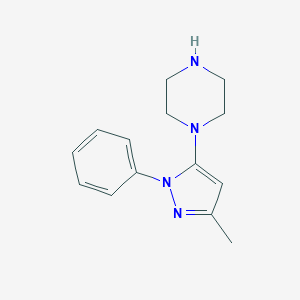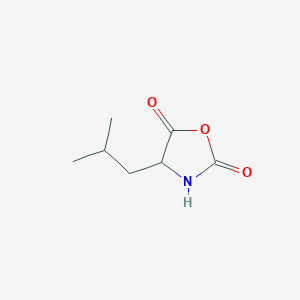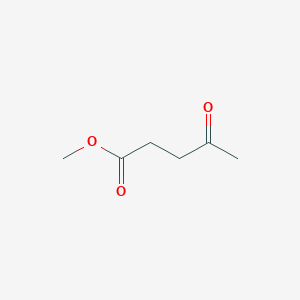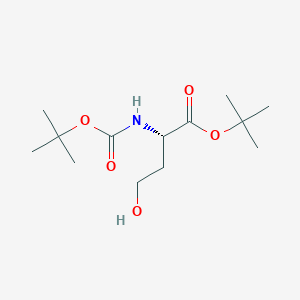
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Descripción general
Descripción
This compound is a chemical entity used in various synthetic processes, particularly in the synthesis of enantiopure non-natural alpha-amino acids. It has been studied for its diverse applications in organic synthesis and analysis of its chemical and physical properties.
Synthesis Analysis
- Constantinou-Kokotou et al. (2001) described a method for synthesizing enantiopure non-natural alpha-amino acids, using tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate, obtained from L-glutamic acid (Constantinou-Kokotou et al., 2001).
Molecular Structure Analysis
- Didierjean et al. (2004) conducted X-ray studies revealing the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives (Didierjean et al., 2004).
Chemical Reactions and Properties
- A study by Harris and Wilson (1983) introduced tert-butyl aminocarbonate, a compound used for acylating amines, showcasing its rapid reaction in both organic and aqueous solutions (Harris & Wilson, 1983).
Physical Properties Analysis
- The study by Noda and Seebach (1987) investigated the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, which are related to the physical properties of these types of compounds (Noda & Seebach, 1987).
Chemical Properties Analysis
- The work by Yuasa et al. (1998) on the synthesis of (2R 3S)-1-Amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a component of the HIV protease inhibitor VX-478, provides insights into the chemical properties of related compounds (Yuasa et al., 1998).
Aplicaciones Científicas De Investigación
Environmentally Benign CO2-Based Copolymers :
- This study reports on the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from derivatives of (S)-3,4-Dihydroxybutyric acid and CO2, which has potential applications in creating biocompatible polymers. The copolymers demonstrated high carbonate linkage content and regioselectivity, suggesting use in drug delivery systems, particularly as platinum drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).
Baker's Yeast Reduction in Synthesis :
- The study demonstrates the use of baker's yeast for the reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxopentanoates, leading to the creation of erythro-hydroxy esters and hydroxy esters. This method is relevant in the synthesis of biologically active substances like sperabillin C and GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Synthesis of Unsaturated β-Amino Acid Derivatives :
- Research highlighted the synthesis of unsaturated β-amino acid derivatives using (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. This process is important for creating molecules with specific chiral and geometric configurations, useful in various chemical syntheses (Davies, Fenwick, & Ichihara, 1997).
Efficient Synthesis of Benzyl Aminoalkanoates :
- The compound was used in the efficient synthesis of benzyl aminoalkanoates, which are derived from natural or protected l-amino acids. These compounds have potential applications in pharmaceutical and chemical industries (Koseki, Yamada, & Usuki, 2011).
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids :
- This research describes a method for synthesizing enantiopure non-natural alpha-amino acids, employing the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. This methodology facilitates the creation of diverse amino acids with applications in medicinal chemistry (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWHDJTFHDJFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453576 | |
| Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
81323-58-2 | |
| Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
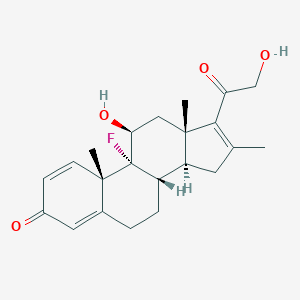
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

